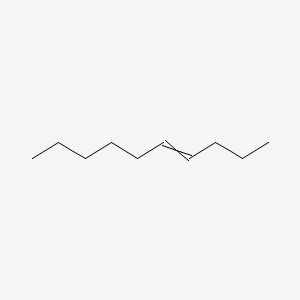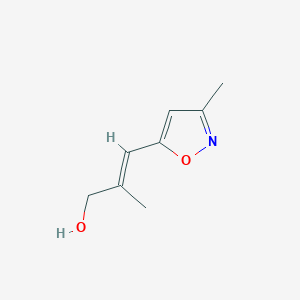
PEG-7 Glycerylcocoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PEG-7 Glyceryl Cocoate is a synthetic polymer derived from coconut oil and glycerin, combined with polyethylene glycol through a process called ethoxylation. This process enhances the compound’s water solubility, creating a substance with both hydrophilic and lipophilic properties. It is widely used in cosmetic formulations due to its dual functionality as a cleansing agent and emulsifier .
Wissenschaftliche Forschungsanwendungen
PEG-7 Glyceryl Cocoate is extensively used in scientific research and industry, particularly in the formulation of cosmetic and personal care products. Its applications include:
Chemistry: Used as an emulsifier and solubilizer in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Utilized in topical formulations for its moisturizing and emulsifying properties.
Industry: Widely used in the production of shampoos, conditioners, body washes, and facial cleansers due to its ability to combine oil and water-based ingredients .
Wirkmechanismus
Target of Action
PEG-7 Glyceryl Cocoate primarily targets the skin and hair. It is widely used in cosmetics and personal care products . Its main roles are as a cleansing agent and emulsifier .
Mode of Action
As an emulsifier, PEG-7 Glyceryl Cocoate attracts and holds together water and oil-based ingredients . This helps to form emulsions by reducing the surface tension of the substances to be emulsified . It also acts as a surfactant, helping water to mix with oil and dirt so that these substances can be rinsed away .
Biochemical Pathways
It helps to stabilize and thicken formulas, allowing the creation of solid products and reducing the need for unnecessary packaging and synthetic preservatives .
Pharmacokinetics
PEG-7 Glyceryl Cocoate is a water-soluble ingredient . It is safe for use in rinse-off products such as cleansers and shampoos. It can also be used in leave-on products up to a concentration of 10% . The presence of ethylene oxide during the process of ethoxylation has the risk of contamination with 1,4-dioxane, a potential carcinogen . But its presence can be avoided through purification steps taken before adding PEG-7 Glyceryl Cocoate to the formulations .
Result of Action
PEG-7 Glyceryl Cocoate acts as a lubricant on the skin’s surface, giving the skin a soft and smooth appearance . It also conditions the skin and hair, providing shine and softness . Moreover, it has been found to have antioxidant properties, helping to protect the skin from environmental damage caused by free radicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PEG-7 Glyceryl Cocoate. For instance, the presence of 1,4-dioxane and ethylene oxide impurities can be a concern . Therefore, the importance of using the necessary purification procedures to remove these impurities is stressed . Additionally, cosmetic manufacturers should adjust product formulations containing Polyethylene Glycol to minimize any untoward effects when products are used on damaged skin .
Zukünftige Richtungen
PEG-7 Glyceryl Cocoate helps to protect the skin’s natural barrier, improving moisture retention . It also helps to improve the texture and feel of the product . There are concerns about the presence of 1,4-dioxane in this ingredient . This is less of a concern more recently as the process of purifying PEG-7 Glyceryl Cocoate is highly regulated .
Biochemische Analyse
Biochemical Properties
PEG-7 Glyceryl Cocoate plays a significant role in biochemical reactions, particularly in the formulation of cosmetic products. It interacts with various biomolecules, including enzymes and proteins, to enhance the stability and efficacy of these formulations. As a nonionic surfactant, PEG-7 Glyceryl Cocoate reduces the surface tension between different substances, facilitating the formation of stable emulsions . It also acts as a solubilizer for lipophilic ingredients, allowing them to be evenly distributed in aqueous solutions .
Cellular Effects
PEG-7 Glyceryl Cocoate has notable effects on various cell types and cellular processes. It helps to restore the skin’s natural barrier, improving moisture retention and providing a smooth, conditioned feel to the skin . Additionally, it has anti-inflammatory properties that can reduce redness and irritation, making it beneficial for sensitive skin . PEG-7 Glyceryl Cocoate also influences cell signaling pathways and gene expression by enhancing the penetration of active ingredients into the skin .
Molecular Mechanism
At the molecular level, PEG-7 Glyceryl Cocoate exerts its effects through several mechanisms. It binds to the hydrophilic and lipophilic components of formulations, stabilizing emulsions and enhancing the solubility of active ingredients . The ethoxylation process, which involves the addition of ethylene oxide units to glyceryl cocoate, increases the hydrophilicity of the compound, allowing it to interact more effectively with water-based ingredients . This interaction facilitates the formation of stable emulsions and improves the overall texture and feel of cosmetic products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PEG-7 Glyceryl Cocoate can change over time. The compound is chemically stable within the pH range of most cosmetic formulations, ensuring its long-term efficacy . Its stability can be influenced by factors such as temperature and exposure to light. Over time, PEG-7 Glyceryl Cocoate may undergo degradation, which can affect its performance in formulations . Long-term studies have shown that it maintains its emollient and surfactant properties, providing consistent benefits to the skin .
Dosage Effects in Animal Models
The effects of PEG-7 Glyceryl Cocoate vary with different dosages in animal models. At low concentrations, it is well-tolerated and does not produce significant adverse effects . At higher doses, it can cause mild irritation, particularly in sensitive areas such as the eyes . Studies have shown that PEG-7 Glyceryl Cocoate is safe for use in rinse-off products and can be used in leave-on products at concentrations up to 10% .
Metabolic Pathways
PEG-7 Glyceryl Cocoate is involved in various metabolic pathways, primarily related to its role as a surfactant and emulsifier. It interacts with enzymes and cofactors to facilitate the breakdown and absorption of lipophilic ingredients . The compound’s hydrophilic nature allows it to enhance the solubility and bioavailability of active ingredients, promoting their absorption and utilization within the body . Additionally, PEG-7 Glyceryl Cocoate can influence metabolic flux and metabolite levels, contributing to the overall efficacy of cosmetic formulations .
Transport and Distribution
Within cells and tissues, PEG-7 Glyceryl Cocoate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins to facilitate its movement across cell membranes . The compound’s hydrophilic and lipophilic properties enable it to be evenly distributed within formulations, ensuring consistent delivery of active ingredients to target sites . PEG-7 Glyceryl Cocoate’s ability to enhance the penetration of other chemicals into the skin further contributes to its effectiveness in cosmetic products .
Subcellular Localization
PEG-7 Glyceryl Cocoate’s subcellular localization is influenced by its chemical structure and interactions with other biomolecules. It is primarily localized in the lipid bilayers of cell membranes, where it exerts its emulsifying and solubilizing effects . The compound’s hydrophilic and lipophilic properties allow it to interact with various cellular compartments, including the cytoplasm and organelles . These interactions contribute to its overall functionality and effectiveness in cosmetic formulations .
Vorbereitungsmethoden
PEG-7 Glyceryl Cocoate is synthesized through the ethoxylation of glyceryl cocoate. This involves the reaction of polyethylene glycol with the fatty acids derived from coconut or palm kernel oil. The process enhances the water solubility of the compound, making it suitable for use in various cosmetic products . Industrial production methods typically involve the controlled polymerization of ethylene oxide with glyceryl cocoate under specific temperature and pressure conditions .
Analyse Chemischer Reaktionen
PEG-7 Glyceryl Cocoate primarily undergoes reactions typical of surfactants and emulsifiers. It can participate in:
Oxidation: The compound can be oxidized under certain conditions, although this is not a common reaction in its typical applications.
Substitution: It can undergo substitution reactions where the ethoxylated groups may be replaced by other functional groups.
Hydrolysis: In the presence of water, PEG-7 Glyceryl Cocoate can hydrolyze to form glycerin and fatty acids
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
PEG-7 Glyceryl Cocoate is unique due to its specific combination of polyethylene glycol and glyceryl cocoate, which provides both hydrophilic and lipophilic properties. Similar compounds include:
Glyceryl Oleate: Another emulsifier derived from glycerin and oleic acid.
Glycerin: A simple polyol compound used for its moisturizing properties.
PEG-30 Glyceryl Cocoate: A higher molecular weight version with similar properties but different solubility and emulsifying characteristics
These compounds share similar functionalities but differ in their specific chemical structures and applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of PEG-7 GLYCERYL COCOATE involves the reaction between PEG-7 and glyceryl cocoate in the presence of a catalyst.", "Starting Materials": ["PEG-7", "Glyceryl Cocoate", "Catalyst"], "Reaction": ["1. Dissolve PEG-7 and glyceryl cocoate in a suitable solvent such as ethanol or methanol.", "2. Add the catalyst to the solution and stir for a specific period at a specific temperature.", "3. Filter the solution to remove any impurities or unreacted starting materials.", "4. Concentrate the solution by evaporating the solvent under reduced pressure.", "5. Purify the resulting product by recrystallization or column chromatography.", "6. Characterize the final product using spectroscopic techniques such as NMR or IR spectroscopy." ] } | |
CAS-Nummer |
68201-46-7 |
Molekulargewicht |
0 |
Synonyme |
PEG-7 GLYCERYL COCOATE; PEG-30 GLYCERYL COCOATE; PEG-40 GLYCERYL COCOATE; PEG-78 GLYCERYL COCOATE; PEG-80 GLYCERYL COCOATE; Glycerides, coco mono- and di-, ethoxylated; Polyoxyethylene (80) glyceryl monococoate; PEG-Glycerylcocoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




